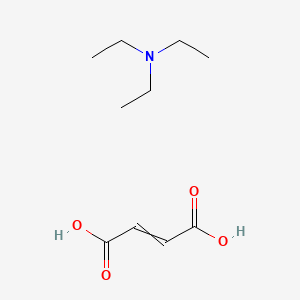
but-2-enedioic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;N,N-diethylethanamine is a compound that combines the properties of but-2-enedioic acid and N,N-diethylethanamine. But-2-enedioic acid, also known as fumaric acid, is an organic compound with the formula C4H4O4. It is a dicarboxylic acid that is used in food and beverage industries as an acidulant. N,N-diethylethanamine, on the other hand, is an organic compound with the formula C6H15N. It is a tertiary amine that is commonly used as a base in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;N,N-diethylethanamine involves the reaction of but-2-enedioic acid with N,N-diethylethanamine. The reaction typically occurs under mild conditions, with the acid and amine being mixed in a suitable solvent such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete reaction. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
Oxidation: Oxidation of this compound can produce corresponding oxides.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
But-2-enedioic acid;N,N-diethylethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. It can also bind to receptors and alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: An isomer of but-2-enedioic acid with similar chemical properties.
Diethylamine: A similar amine with comparable basicity and reactivity.
Fumaric Acid: The trans isomer of but-2-enedioic acid with similar acidity and reactivity.
Uniqueness
But-2-enedioic acid;N,N-diethylethanamine is unique due to its combination of acidic and basic functional groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
144208-55-9 |
|---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
but-2-enedioic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H4O4/c1-4-7(5-2)6-3;5-3(6)1-2-4(7)8/h4-6H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
BGBNXIKULUCCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















